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Experimentally Determined Bond Lengths

The table below summarizes key bond lengths obtained from the crystal structure of the potent CK2 inhibitor

5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione (compound

4p), which features an indeno[1,2-b]indole core [1].

Bond Location (in
fused ring system)

Bond Length (Å) Significance / Role in Protein Binding

Lactam C=O (position
10)

Not precisely stated Key interaction: hydrogen-bonded to a structural
water molecule in the CK2α ATP-binding site [1].

Lactam C=O (position
9)

Not precisely stated Key interaction: hydrogen-bonded to a structural
water molecule in the CK2α ATP-binding site [1].

Hydrophobic core Standard
aromatic/quinoidal

Stabilizes the flat, hydrophobic structure; fits the
narrow, hydrophobic ATP-binding site of CK2α [1].
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The bond length data was generated through a standard protein-ligand co-crystallization experiment. Here is

the detailed methodology [1]:

Protein Purification and Complex Formation: The catalytic subunits of human protein kinase CK2
(CK2α and CK2α′) were expressed and purified.

Co-crystallization: The protein was mixed with the indeno[1,2-b]indole inhibitor (compound 4p) to
form a complex. This complex was then crystallized using the vapor-diffusion method.

Data Collection and Structure Determination: X-ray diffraction data were collected from the frozen
crystals. The structures of CK2α and CK2α′ in complex with 4p were solved and refined.

Structure Deposition: The atomic coordinates were deposited in the Protein Data Bank (PDB)
under accession codes 5M4U (for CK2α) and 5M56 (for CK2α′). Researchers can access these

files to obtain the complete set of atomic coordinates, including all bond lengths and angles for
the ligand.

Structure-Activity Relationship and Biological Pathway

The unique binding mode of the indeno[1,2-b]indole scaffold to its biological target is crucial for its

function. The following diagram illustrates this binding interaction and its downstream effects.

Indenoindole Inhibitor Mechanism and Effects

Indeno[1,2-b]indole Inhibitor(e.g., Compound 4p) CK2α / CK2α′
(Protein Kinase)

Binds & Inhibits

Structural
Water Molecule

H-bond ATP
Binding Site

Occupies

Evasion of
Apoptosis

Cell Cycle
Progression

DNA Damage
Repair

H-bond

Cancer Cell
Survival & Growth

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5748653/
https://www.smolecule.com/products/s8989752?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram of the indeno[1,2-b]indole inhibitor's binding mode and its effect on cancer-associated pathways.

Key Insights for Drug Development

Scaffold Versatility: The indeno[1,2-b]indole core is a privileged structure. Modifications, such as

replacing the ketone group with a phenol, can shift selectivity from CK2 to the breast cancer
resistance protein ABCG2, making it a promising scaffold for polypharmacology or overcoming

multidrug resistance [2].
Electronic Properties: Theoretical studies on related fused systems (like diarenoindacenes) show

that antiaromatic character and diradical nature can significantly influence electronic structures, which
in turn affects conductance and optoelectronic properties [3]. This is a key consideration when

designing molecules for specific electronic or material applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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